1-(pyridin-2-yl)-1H-pyrazol-3-ol

Overview

Description

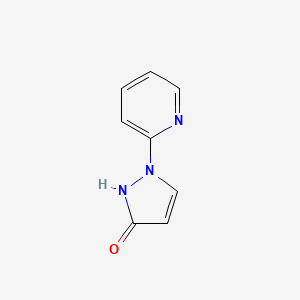

3-Hydroxy-1-(2-pyridyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group and a pyridyl group

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-ol typically involves the reaction of 2-pyridylhydrazine with β-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydroxyl group is introduced either during the cyclization process or through subsequent functionalization.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-(2-pyridyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyridyl ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.

Major Products:

Oxidation: Formation of 3-oxo-1-(2-pyridyl)-1H-pyrazole.

Reduction: Formation of reduced pyridyl derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-pyridyl)-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

3-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of a pyrazole ring.

Pyridinone derivatives: Share the pyridyl ring but differ in the functional groups attached.

Uniqueness: 3-Hydroxy-1-(2-pyridyl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a pyridyl group, which imparts distinct chemical and biological properties

Biological Activity

1-(Pyridin-2-yl)-1H-pyrazol-3-ol, also known as 3-hydroxy-1-(2-pyridyl)-1H-pyrazole, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxyl group and a pyridine substituent. This structure contributes to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with multiple biochemical pathways. Pyrazole derivatives are known to exhibit effects such as:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, which can modulate metabolic pathways.

- Receptor Modulation: It can interact with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notable findings include:

- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the growth of several cancer types, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.4 |

| Liver Cancer | HepG2 | 10.0 |

| Colorectal Cancer | HCT116 | 15.6 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential use in treating infections:

- Gram-positive and Gram-negative Bacteria: In vitro studies suggest that it inhibits the growth of both types of bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound:

- COX Inhibition: The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound analogs:

- Synthesis and Evaluation: A study synthesized various analogs and assessed their biological activities, revealing that modifications to the pyrazole ring can enhance anticancer and anti-inflammatory properties .

- Molecular Modeling Studies: Computational studies have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their mechanism of action .

Properties

IUPAC Name |

2-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPKLGLVGBGMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.